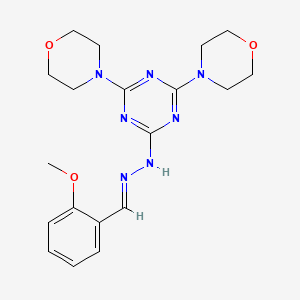

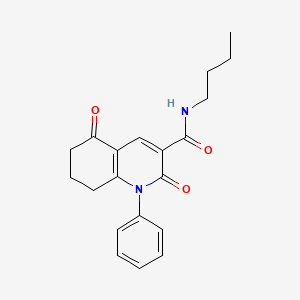

![molecular formula C18H22N2O3S B3863440 N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)

N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide

Vue d'ensemble

Description

N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide, commonly known as AMTB, is a small molecule that has been widely used in scientific research. It is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) family of ion channels. TRPM8 channels are known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

Applications De Recherche Scientifique

Biomedical Engineering: Micro(bio)robotics

CBMicro_049085: has potential applications in the design and fabrication of microbiorobots . These are motile microsystems that incorporate physical, chemical, and biological components for specific operations. In biomedical engineering, microbiorobots can be used for targeted drug delivery, precision surgery, or as diagnostic tools. The compound’s properties could be utilized in the actuation systems of these robots, enhancing their functionality in complex biological environments .

Environmental Engineering: Pollution Remediation

In environmental engineering, CBMicro_049085 could be applied in the development of microrobots designed for pollution remediation. These microrobots can be deployed to detect and degrade toxic substances in water bodies or soil, leveraging the compound’s chemical properties to react with pollutants and neutralize them effectively .

Nanomedicine: Drug Delivery Systems

The compound’s unique molecular structure may be beneficial in nanomedicine, particularly in creating more efficient drug delivery systemsCBMicro_049085 could be used to fabricate nanocarriers that improve the solubility, stability, and bioavailability of therapeutic agents, ensuring targeted and controlled release at disease sites .

Anticancer Therapy: Novel Therapeutics

CBMicro_049085: shows promise in anticancer therapy as a part of novel therapeutic compounds. Its ability to interact with cancerous cells could be harnessed to develop new medications that inhibit tumor growth or enhance the efficacy of existing treatments .

Antimicrobial Applications: Resistance Management

The compound could play a role in managing antimicrobial resistance by being part of new formulations that combat resistant bacterial strains. Its molecular framework might be effective against a range of Gram-positive and Gram-negative bacteria, offering a new avenue in the fight against drug-resistant infections .

Pharmaceutical Formulations: Stability and Kinetics

CBMicro_049085: is relevant in pharmaceutical sciences for improving the stability and release kinetics of drug formulations. Its specific particle size distribution and surface area range can be optimized to enhance the long-term stability and controlled release of active pharmaceutical ingredients .

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-methyl-5-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-12-5-10-15(24(19,22)23)11-16(12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21)(H2,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNZGTIPAGSHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5543309 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-4-{[2-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B3863364.png)

![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)

![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)

![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)

![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)

![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)